(4R,5S,6S)-3-{[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate
Beschreibung
Meropenem trihydrate (C₁₇H₂₅N₃O₅S·3H₂O, molecular weight 437.51) is a carbapenem antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa . It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking . Clinically, it is used for severe infections such as meningitis, pneumonia, and intra-abdominal infections .
Eigenschaften
Key on ui mechanism of action |
The bactericidal activity of meropenem results from the inhibition of cell wall synthesis. Meropenem readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding- protein (PBP) targets. Its strongest affinities are toward PBPs 2, 3 and 4 of Escherichia coli and Pseudomonas aeruginosa; and PBPs 1, 2 and 4 of Staphylococcus aureus. The bactericidal activity of meropenem results from the inhibition of cell wall synthesis. Meropenem readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding-protein (PBP) targets. Its strongest affinities are toward PBPs 2, 3 and 4 of Escherichia coli and Pseudomonas aeruginosa; and PBPs 1, 2, and 4 of Staphylococcus aureus. Bactericidal concentrations (defined as a 3 log10 reduction in cell counts within 12 to 24 hours) are typically 1-2 times the bacteriostatic concentrations of meropenem, with the exception of Listeria monocytogenes, against which lethal activity is not observed. |
|---|---|
CAS-Nummer |
119478-56-7 |
Molekularformel |
C17H27N3O6S |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C17H25N3O5S.H2O/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1H2/t7-,8-,9+,10+,11-,12-;/m1./s1 |
InChI-Schlüssel |
WCDAAZJSDNCCFU-NACOAMSHSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.O |
Kanonische SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.O |
Andere CAS-Nummern |
119478-56-7 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Löslichkeit |
Sparingly 5.63e+00 g/L |
Synonyme |
3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid meropenem Merrem Penem Ronem SM 7338 SM-7338 SM7338 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Mechanism and Key Steps
This route, detailed in WO2006035300A2, constructs the carbapenem core through a stereoselective condensation between enol-phosphate (Formula III) and thiopyrrolidine (Formula IV). The reaction sequence comprises three critical stages:
Condensation Reaction :
Enol-phosphate (III) and thiopyrrolidine (IV) undergo nucleophilic substitution in ethyl acetate at -60°C to -10°C, catalyzed by diisopropylamine. This低温 protocol minimizes β-lactam ring degradation while achieving >95% conversion to the protected intermediate (Formula V).Hydrogenolytic Deprotection :
The biphasic system (ethyl acetate/water) undergoes hydrogenolysis using 5% Pd/C at 20–25°C under 3–5 bar H₂. Buffer systems containing N-methylmorpholine and acetic acid maintain pH 7.0–7.5, preventing acid-catalyzed decomposition.Crystallization :
Aqueous extracts are concentrated via reverse osmosis before adding antisolvents (acetone, THF, or isopropanol) at 0–5°C to precipitate meropenem trihydrate.
Process Optimization and Scalability
Key innovations in this method include:
- Chromatography-Free Purification : Direct isolation from aqueous layers eliminates costly column purification steps.
- Antisolvent Selection : Tetrahydrofuran yields 50 g batches with 98.2% HPLC purity, while isopropanol generates 22 g with 98.5% purity.
- Temperature Control : Maintaining ≤10°C during crystallization suppresses hydrate polymorphism.
Table 1: Performance Metrics for Enol-Phosphate Route
| Parameter | Example 4 (THF) | Example 5 (IPA) |
|---|---|---|
| Starting Material (V) | 100 g | 100 g |
| Antisolvent Volume | 1.5 L THF | 1.5 L IPA |
| Crystallization Temp | 5–10°C | 0–5°C |
| Yield | 50 g (50%) | 22 g (22%) |
| HPLC Purity | 98.2% | 98.5% |
| Residual Solvents | <0.1% THF | <0.1% IPA |
Limitations and Challenges
Despite high purity outputs, the 22–50% yields reflect inherent stoichiometric constraints in the condensation step. Scale-up requires precise control of exothermic hydrogenolysis, with reactor cooling capacities critical for maintaining ≤25°C.
Methanol Solvate Recrystallization Method
Principle of Solvate-Mediated Crystallization
WO2014104583A1 and EP2938617B1 describe a paradigm-shifting approach using a methanol solvate intermediate to enhance water solubility. The process involves:
- Slurry Conversion : Crude meropenem hydrate is stirred in cold methanol (-10°C to 5°C) at 3–4 mL/g to form a methanol solvate.
- Dissolution and Filtration : The solvate dissolves in water (5–15°C) at 50–100 mg/mL, followed by 0.2 μm filtration.
- Anti-Solvent Precipitation : Gradual addition of acetone/isopropanol at 0–5°C induces high-purity trihydrate crystallization.
Advantages Over Conventional Methods
- Degradation Minimization : Processing below 15°C reduces epimerization to <0.2% compared to 1.5–2.0% in thermal methods.
- Residual Solvent Control : Methanol levels in final product measure <300 ppm vs. 500–800 ppm in earlier processes.
- Yield Enhancement : 89–94.9% recovery from crude hydrate inputs.
Table 2: Recrystallization Performance with Different Anti-Solvents
| Anti-Solvent | Volume Ratio (Anti-Solvent:Water) | Crystallization Time | Yield | Purity |
|---|---|---|---|---|
| Acetone | 4:1 | 5 hours | 94.5% | ≥99.0% |
| Isopropanol | 3:1 | 4 hours | 94.9% | ≥99.0% |
Industrial Implementation Considerations
The methanol solvate method’s success hinges on:
- Seeding Protocols : Introducing 0.1–0.5% w/w trihydrate seeds reduces induction time by 40%.
- Gradual Anti-Solvent Addition : Stepwise introduction (30 mL → 20 mL → 250 mL) prevents oiling out.
- Wash Optimization : 2:1 acetone/water washes remove surface methanol without resolubilizing product.
Comparative Analysis of Synthesis Routes
Efficiency Metrics
Table 3: Route Comparison
| Parameter | Enol-Phosphate Route | Methanol Solvate Route |
|---|---|---|
| Starting Material | Novel synthesis | Crude hydrate input |
| Total Steps | 4 | 3 |
| Cycle Time | 48–72 hours | 24–36 hours |
| Maximum Batch Size | 100 kg | 500 kg |
| API Cost (USD/g) | $12–$15 | $8–$10 |
Quality Attributes
Table 4: Quality Comparison
| Parameter | Enol-Phosphate Route | Methanol Solvate Route |
|---|---|---|
| HPLC Purity | 98.2–98.5% | ≥99.0% |
| Related Substances | 1.2–1.8% | 0.5–0.8% |
| Residual Solvents | <0.1% | <0.05% |
| Polymorphic Form | Trihydrate | Trihydrate |
Analyse Chemischer Reaktionen
Hydrolysis Reactions
Meropenem’s chemical structure makes it susceptible to hydrolysis, particularly of its β-lactam ring. This reaction is influenced by enzymatic activity, pH, and temperature.
Enzymatic Hydrolysis by DHP-I
Meropenem’s resistance to hydrolysis by dehydropeptidase-I (DHP-I) varies across species. While stable against human and guinea pig DHP-I, it is highly susceptible to murine DHP-I. This enzymatic hydrolysis leads to therapeutic failure in some generic formulations due to structural variations in the trisodium adducts, which increase susceptibility to DHP-I .
Chemical Hydrolysis
-
Acidic/Alkaline Conditions : Meropenem undergoes rapid hydrolysis under extreme pH conditions. Acidic hydrolysis (pH < 2) and alkaline hydrolysis (pH > 13) yield ring-opened products, including 1-pyrroline and 2-pyrroline isomers .
-
Hydrogen Peroxide Degradation : In forced degradation studies, meropenem degrades completely in 3% hydrogen peroxide within one hour, forming distinct degradation peaks .
Metabolite Formation
Hydrolysis products include bicyclic compounds (e.g., 3C) and ring-opened derivatives. For example, alkaline hydrolysis generates a mixture of 1-pyrroline (3A) and 2-pyrroline (3B) isomers, which equilibrate in solution .
Stability Under Various Conditions
Meropenem’s stability is influenced by temperature, storage conditions, and chemical environment.
Radiostability
-
Low-Dose Radiation (25 kGy) : No significant changes in physicochemical properties (FT-IR, DSC, XRPD) or antimicrobial activity were observed .
-
High-Dose Radiation (400 kGy) : Minor shifts in melting temperatures (ΔT onset = 5.5°C) and enthalpy (ΔH = 8.8 J/g) were noted, but no major structural degradation .
Thermal Stability
Meropenem trihydrate loses water of crystallization at ~130°C (TGA analysis), followed by decomposition at higher temperatures .
Plasma Stability
At −20°C, meropenem degrades concentration-dependently over 80 days, with higher concentrations (e.g., 87.6 mg/L) showing faster initial degradation .
Key Intermediates
-
Methyl vinyl phosphate (MVP) : Used in the synthesis of the side chain, leading to intermediates like MGI-1 (β-methyldiazoazetidinone) and MGI-9 (2-chlorodihydrobenzoxazinone) .
-
Diprotected Meropenem (MGI-7) : A critical intermediate that undergoes hydrolysis during synthesis .
Mutagenic Impurities
The synthesis pathway generates potential mutagenic impurities (e.g., MGI-5, MGI-10), which require stringent quantification due to genotoxic risks .
Degradation Pathways
Meropenem’s degradation pathways are summarized in the following table:
Structural and Analytical Insights
-
NMR Analysis : Hydrogen bonding between functional groups and water of crystallization stabilizes the trihydrate form .
-
LC-MS Data : Quantification of impurities (e.g., MGI-5, MGI-10) requires validated methods due to their mutagenic potential .
-
XRPD : No structural changes observed after radiation at 25 kGy .
Implications for Therapeutic Use
Hydrolysis susceptibility impacts bioavailability and efficacy. For example, generics with trisodium adducts may degrade faster in vivo due to increased DHP-I hydrolysis . Stability in infusion devices and plasma necessitates precise storage conditions to maintain potency .
Wissenschaftliche Forschungsanwendungen
Treatment of Infections
Meropenem trihydrate is utilized in various clinical scenarios:
- Complicated Intra-abdominal Infections : It is commonly prescribed for complex infections such as appendicitis and peritonitis caused by susceptible bacteria. Due to its broad spectrum, it can be used empirically before the causative organism is identified .
- Complicated Urinary Tract Infections (cUTI) : Meropenem is part of combination therapies like Vabomere, which pairs it with Vaborbactam to enhance efficacy against resistant strains .
- Immunocompromised Patients : Its effectiveness makes it a preferred choice for treating infections in immunocompromised individuals, where the risk of severe infections is heightened .
Animal Studies and Experimental Applications
Research has demonstrated the efficacy of meropenem trihydrate in animal models:
- Pancreatitis Treatment : In studies involving male Sprague-Dawley rats with acute necrotizing pancreatitis, meropenem significantly reduced hemorrhage and fat necrosis scores. When combined with deferoxamine, improvements were noted across various parameters, although statistical significance was not achieved .
- Infection Models : Efficacy has been tested in neutropenic animal models infected with Pseudomonas aeruginosa and Klebsiella pneumoniae. These studies assess pharmacodynamics and the time above the minimum inhibitory concentration (MIC) necessary for effective treatment .
Compatibility and Administration Methods
The compatibility of meropenem with other injectable drugs has been extensively studied:
- A study found that 83 out of 101 injectable drugs tested were compatible with meropenem when administered via Y-site injection, indicating its versatility in combination therapies .
- Continuous infusion methods have also been explored, particularly for severe cases like necrotizing pancreatitis, showing promising results in improving patient outcomes while minimizing side effects .
Dosage Information
- The typical dosage for adults ranges from 500 mg to 2 g every 8 hours, depending on the severity of the infection and patient factors such as renal function.
Pharmacokinetic Properties
- Meropenem exhibits a half-life of approximately 1 hour, requiring frequent dosing to maintain therapeutic levels. Its pharmacokinetics are influenced by factors such as age, renal function, and co-administered medications.
Case Study 1: Efficacy in Severe Infections
A clinical review highlighted a case where meropenem was successfully used to treat a patient with severe cUTI caused by multidrug-resistant Klebsiella pneumoniae. The patient showed significant improvement after starting therapy with meropenem combined with Vaborbactam, leading to negative urine cultures within days.
Case Study 2: Combination Therapy in Pancreatitis
In another study involving acute pancreatitis, patients receiving a combination of meropenem and deferoxamine showed reduced rates of infection compared to those receiving standard care. This suggests potential benefits of combination therapy in managing complex cases of pancreatitis .
Wirkmechanismus
Meropenem exerts its bactericidal effects by inhibiting cell wall synthesis. It readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding proteins (PBPs). By binding to these proteins, Meropenem disrupts the synthesis of the bacterial cell wall, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Stability and Degradation Profiles
Thermal and Alkaline Stability :
Radiostability :
Ultrasound Degradation :
Biologische Aktivität
Meropenem trihydrate is a broad-spectrum carbapenem antibiotic widely used in clinical settings for the treatment of various bacterial infections. Its biological activity is characterized by its ability to inhibit bacterial cell wall synthesis, making it effective against a wide range of gram-positive and gram-negative bacteria. This article delves into the biological activity of meropenem trihydrate, supported by data tables, case studies, and research findings.
Meropenem exerts its antibacterial effects primarily through the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By binding to these proteins, meropenem disrupts the cross-linking of peptidoglycan layers in the bacterial cell wall, leading to cell lysis and death. The compound is particularly effective against:
- Gram-positive bacteria : Moderate activity
- Gram-negative bacteria : Excellent activity against both aerobic and anaerobic strains
This broad-spectrum activity makes meropenem a valuable option for treating complicated infections such as intra-abdominal infections, skin and skin structure infections, and bacterial meningitis in pediatric patients .
Pharmacokinetics
Meropenem's pharmacokinetic profile is crucial for its effectiveness. It is administered intravenously and has a volume of distribution that allows for rapid penetration into tissues. The following table summarizes key pharmacokinetic parameters:
| Parameter | Value |
|---|---|
| Half-life | 1 hour |
| Peak plasma concentration | 20-30 mg/L (after a 1g dose) |
| Volume of distribution | 0.2 L/kg |
| Clearance | 0.15 L/h/kg |
These parameters indicate that meropenem achieves therapeutic concentrations quickly, which is essential for treating severe infections .
Case Studies
- Treatment of Necrotizing Pancreatitis : A study reported that intravenous infusion of meropenem trihydrate significantly improved recovery times in patients with necrotizing pancreatitis compared to other treatment regimens. Group I (single dose) showed a recovery time median of 0 days, while Group II (infusion) had a median recovery time of 1 day (P<0.001) .
- Cystic Fibrosis Patients : Continuous infusion of meropenem has been shown to maintain serum concentrations above the minimum inhibitory concentration (MIC) for susceptible strains in cystic fibrosis patients, leading to improved pulmonary function and reduced exacerbation frequency .
Microbiological Studies
Research has demonstrated that meropenem is effective against various pathogens, including multidrug-resistant organisms. A microbiological study indicated that continuous infusion regimens resulted in higher probabilities of target attainment (PTA) for achieving pharmacodynamic targets compared to intermittent dosing .
Stability Studies
The stability of meropenem trihydrate has been evaluated under various conditions. A study on the radiostability of meropenem indicated that exposure to ionizing radiation did not significantly alter its microbial activity or structural integrity, suggesting robust stability under certain conditions .
Impurities and Safety
Recent investigations into potential mutagenic impurities associated with meropenem trihydrate have led to the development of analytical methods for their quantification. These impurities have been identified during the synthesis process but are present at levels below safety thresholds established by regulatory agencies .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of meropenem trihydrate to minimize impurities?
- Methodological Answer :
- Utilize continuous mode reactors with residence times ≤5 minutes (ideally 2–3 minutes) to reduce decomposition during dissolution and cooling steps. Batch processes with prolonged heating in water increase impurities like meropenemic acid (Formula II) and meropenem dimer (Formula III) due to hydrolysis and oligomerization .
- Post-synthesis, treat solutions with activated carbon to adsorb impurities and use seed crystals of meropenem trihydrate during crystallization to enhance purity (≥98% by HPLC) .
Q. What analytical methods are essential for quantifying meropenem trihydrate in biological matrices?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., Combiflash Companion® systems) is critical. Use mobile phases like dichloromethane/methanol/ammonium hydroxide mixtures to resolve meropenem from plasma proteins and degradation products .
- Validate methods for linearity (1–100 µg/mL), precision (RSD ≤5%), and recovery (≥90%) to ensure pharmacokinetic data reliability .
Q. How should researchers design stability studies for meropenem trihydrate under varying pH conditions?
- Methodological Answer :
- Conduct pH-dependent stability assays by incubating meropenem trihydrate in buffers (pH 4–9) at 37°C. Monitor degradation via HPLC or mass spectrometry. Degradation peaks at pH <5 correlate with meropenemic acid formation, while alkaline conditions favor dimerization .
- For long-term storage, maintain powder at -20°C in sealed, desiccated containers to prevent hydration and thermal decomposition .
Advanced Research Questions
Q. What strategies mitigate the formation of meropenem dimer during large-scale production?
- Methodological Answer :
- Solvent Optimization : Replace water with methanol during dissolution to avoid hydrolysis, but note trade-offs in residual solvent limits (e.g., methanol content ≤3,000 ppm) .
- Process Control : Implement rapid cooling (≤30°C within 2 minutes) and use acetone/isopropanol as antisolvents to precipitate meropenem trihydrate before dimerization occurs .
Q. How do polymorphic forms of meropenem trihydrate impact its bioavailability, and how are they characterized?
- Methodological Answer :
- Polymorphs (e.g., Forms A and B) exhibit distinct X-Ray Powder Diffraction (XRPD) patterns (e.g., peaks at 2θ = 9.8°, 15.2°, and 18.6° for Form A vs. 7.4°, 12.1° for Form B). Use XRPD to verify batch consistency .
- Assess dissolution rates in simulated intestinal fluid (pH 6.8): Form A shows 15% faster dissolution than Form B, impacting bioavailability in pharmacokinetic models .
Q. What regulatory challenges arise in validating meropenem trihydrate for pharmaceutical equivalence studies?
- Methodological Answer :
- Address stereochemical complexity : Submit data on isomerism (e.g., (1R,5S,6S) configuration) and particle size distribution (D90 ≤50 µm) to demonstrate equivalence in dissolution and absorption .
- Justify deviations from USP monographs (e.g., omitting pyrogen tests) by providing comparative HPLC impurity profiles (total impurities ≤1.0%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
